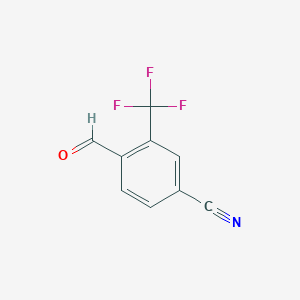

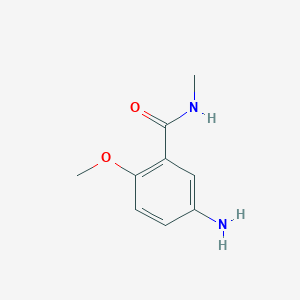

2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile

Overview

Description

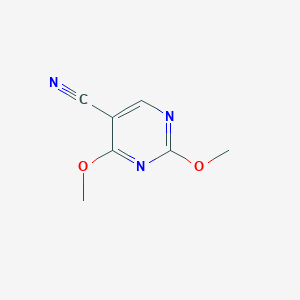

2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile (FDPB) is a compound that has been studied for its potential applications in scientific research. This compound has a unique chemical structure, which makes it an interesting target for research. FDPB has been studied for its potential to act as a catalyst in a number of different chemical reactions. It has also been studied for its ability to act as a ligand, an inhibitor, and a fluorescent dye.

Scientific Research Applications

Radiosynthesis for Imaging AMPA Receptors

A study by Yuan et al. (2016) focused on the development of an 18F-labeled PET tracer for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The tracer, identified through a one-pot two-step method involving a spirocyclic hypervalent iodine(III) mediated radiofluorination, demonstrated good brain uptake in mice and warrants further in vivo validation for potential imaging applications [Yuan, Jones, Vasdev, & Liang, 2016].

Imaging Metabotropic Glutamate Subtype-5 Receptors

Siméon et al. (2007) synthesized and labeled a compound with fluorine-18, showing high affinity and potency for metabotropic glutamate subtype-5 receptors (mGluR5). The compound demonstrated significant uptake in receptor-rich regions in the brain of rhesus monkeys, indicating its potential as a PET radioligand for imaging mGluR5 in human subjects [Siméon, Brown, Zoghbi, Patterson, Innis, & Pike, 2007].

Antimicrobial Applications

Desai, Rajpara, and Joshi (2013) explored the antimicrobial potential of fluorobenzamides containing thiazole and thiazolidine. Their research demonstrated that compounds with a fluorine atom in the benzoyl group exhibited enhanced antimicrobial activity against selected bacterial and fungal strains, highlighting the importance of fluorine in increasing antimicrobial efficacy [Desai, Rajpara, & Joshi, 2013].

Herbicidal Activity

Huang et al. (2005) identified the herbicidal activity of certain compounds, including flumioxazin analogues, as inhibitors of protoporphyrinogen oxidase (protox). Their work involved the synthesis of novel compounds starting from 5-fluoro-2-nitrophenol, leading to the discovery of compounds with commercial levels of herbicidal activity [Huang, Huang, Ren, Lei, Huang, Hou, Liu, & Ou, 2005].

Mechanism of Action

Target of Action

The primary target of 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile is poly (ADP-ribose) polymerase (PARP) . PARP is a family of proteins involved in cellular processes such as DNA repair, genomic stability, and programmed cell death .

Mode of Action

This compound acts as a potent inhibitor of PARP . It binds to the active site of the enzyme, preventing it from performing its function in DNA repair processes .

Biochemical Pathways

By inhibiting PARP, this compound disrupts the DNA repair pathways, particularly the base excision repair pathway . This leads to the accumulation of DNA damage, which can result in cell death, particularly in cancer cells that are heavily reliant on PARP for survival .

Result of Action

The inhibition of PARP by this compound leads to the accumulation of DNA damage, resulting in cell death . This makes it a potential therapeutic agent for cancer treatment, particularly for cancers that are reliant on PARP for survival .

Biochemical Analysis

Biochemical Properties

2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzonitrile plays a significant role in biochemical reactions, particularly in the inhibition of PARP enzymes. PARP enzymes are involved in DNA repair processes, and their inhibition can lead to the accumulation of DNA damage, ultimately resulting in cell death. This compound interacts with the catalytic domain of PARP enzymes, binding to the active site and preventing the transfer of ADP-ribose units to target proteins . This interaction is crucial for its potential use in cancer therapy, as it can selectively target cancer cells with defective DNA repair mechanisms.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound induces cell death by inhibiting PARP enzymes, leading to the accumulation of DNA damage and the activation of apoptotic pathways . Additionally, it influences cell signaling pathways, such as the p53 pathway, which is involved in the regulation of cell cycle and apoptosis. The compound also affects gene expression by modulating the activity of transcription factors and other regulatory proteins involved in DNA repair and cell survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the inhibition of PARP enzymes. The compound binds to the active site of PARP enzymes, preventing the transfer of ADP-ribose units to target proteins, which is essential for DNA repair . This inhibition leads to the accumulation of DNA damage, triggering cell death pathways such as apoptosis. Additionally, the compound may also interact with other biomolecules involved in DNA repair and cell survival, further enhancing its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may decrease over prolonged periods due to degradation Long-term studies have shown that the compound can induce sustained DNA damage and cell death in cancer cells, highlighting its potential for long-term therapeutic use

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PARP enzymes and induces DNA damage in cancer cells without causing significant toxicity . At higher doses, the compound may exhibit toxic effects, including damage to normal cells and tissues. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without causing adverse effects. These findings underscore the importance of optimizing dosage regimens for safe and effective use in clinical settings.

Metabolic Pathways

This compound is involved in metabolic pathways related to DNA repair and cell survival. The compound interacts with enzymes such as PARP, which play a critical role in the repair of DNA damage . Additionally, it may affect metabolic flux and metabolite levels by modulating the activity of other enzymes and cofactors involved in cellular metabolism. Understanding these metabolic pathways is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments where it can exert its effects. The compound’s distribution is influenced by factors such as its chemical properties, the presence of transporters, and the cellular environment. Studying these aspects can provide insights into the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can interact with target biomolecules . Targeting signals and post-translational modifications may play a role in directing the compound to these locations. Understanding its subcellular localization can help in designing strategies to enhance its therapeutic efficacy and minimize off-target effects.

properties

IUPAC Name |

2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FN3O/c17-14-6-5-10(7-11(14)9-18)8-15-12-3-1-2-4-13(12)16(21)20-19-15/h1-7H,8H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCPWJQRZOHAMOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NNC2=O)CC3=CC(=C(C=C3)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701169355 | |

| Record name | 5-[(3,4-Dihydro-4-oxo-1-phthalazinyl)methyl]-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701169355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1021298-68-9 | |

| Record name | 5-[(3,4-Dihydro-4-oxo-1-phthalazinyl)methyl]-2-fluorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1021298-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(3,4-Dihydro-4-oxo-1-phthalazinyl)methyl]-2-fluorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701169355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Bromophenyl)methanesulfonyl]acetic acid](/img/structure/B1343864.png)

![5-{[(Tert-butoxycarbonyl)amino]methyl}-2-furoic acid](/img/structure/B1343870.png)